molecular formula C18H19ClN2OS B2445627 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone CAS No. 1798638-42-2

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2445627
CAS No.: 1798638-42-2
M. Wt: 346.87
InChI Key: KBKOPLWMSYJCSQ-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complex Organic Compounds

Research in organic chemistry often focuses on the synthesis and characterization of novel compounds, which can have various applications ranging from materials science to pharmaceuticals. For instance, studies on the synthesis of novel pyridine, pyrazoline, and pyrimidine derivatives illustrate the importance of these compounds in developing potential therapeutic agents and materials with unique properties. Techniques such as NMR, IR spectroscopy, and X-ray diffraction are commonly used for characterization, providing insights into the molecular structures and properties of these compounds.

Catalytic Behavior and Reactions

The catalytic behavior of compounds, particularly in relation to reactivity with ethylene or other organic molecules, is a significant area of research. Studies on complexes involving metals such as iron and cobalt demonstrate the potential for these compounds to catalyze reactions, which can be essential in industrial processes, including the polymerization of ethylene. Such research not only advances our understanding of catalysis but also contributes to the development of more efficient and sustainable chemical processes.

Antiviral and Antimicrobial Activity

Some studies explore the antiviral and antimicrobial potential of synthesized compounds, highlighting the ongoing search for new therapeutic agents. The evaluation of cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, for example, is crucial in the early stages of drug development. Research in this area contributes to the broader effort to combat infectious diseases and develop new treatments.

Molecular Docking and Biological Evaluation

Molecular docking studies are integral to understanding the interactions between synthesized compounds and biological targets, which is vital in drug discovery and development. These studies can predict the efficacy of compounds as inhibitors or activators of specific proteins, guiding the synthesis of more effective therapeutic agents.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-23-17)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOPLWMSYJCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.